molecular formula C18H19N3O2S B2356876 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide CAS No. 1448034-22-7

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide

Cat. No.: B2356876
CAS No.: 1448034-22-7
M. Wt: 341.43
InChI Key: WINIXAMECIOPGN-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide is a complex organic compound that belongs to the class of imidazopyridines. Imidazopyridines are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide typically involves multistep reactions. One common method includes the reaction of 2-aminopyridine with benzyl halides to form the imidazo[1,2-a]pyridine core . This intermediate is then reacted with cyclopropylamine and phenylmethanesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl and sulfonamide groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-24(23,14-15-6-2-1-3-7-15)21(16-9-10-16)13-17-12-19-18-8-4-5-11-20(17)18/h1-8,11-12,16H,9-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINIXAMECIOPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)S(=O)(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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